molecular formula C19H21ClN2O4S B2776741 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1448134-83-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2776741
CAS RN: 1448134-83-5
M. Wt: 408.9
InChI Key: AWDVJJFNQDOBLD-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as CP-690,550, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. The molecule was discovered by Pfizer in 2003 and has been studied for its ability to target autoimmune diseases and organ transplant rejection. In

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to "1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one" have been synthesized and evaluated for their biological activities. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated them against butyrylcholinesterase (BChE) enzyme. This study indicates the compound's potential in therapeutic applications, particularly in diseases where BChE inhibitors are beneficial (Khalid et al., 2016).

Cyclin-Dependent Kinase Inhibitors

Research by Griffin et al. (2006) explored derivatives of beta-Piperidinoethylsulfides, which underwent a Cope-type elimination to yield compounds that inhibit cyclin-dependent kinase CDK2. This process highlights the potential of using similar compounds in cancer research, particularly in designing inhibitors that can target specific enzymes involved in cell cycle regulation (Griffin et al., 2006).

Antimicrobial Activity

Another study by Khalid et al. (2016) on the synthesis and anti-bacterial study of N-substituted derivatives of similar compounds demonstrated moderate to talented activity against both Gram-negative and Gram-positive bacteria. This suggests the chemical's utility in developing new antimicrobial agents (Khalid et al., 2016).

Selective Serotonin Receptor Agonists

Sonda et al. (2004) synthesized derivatives that accelerated gastric emptying and increased the frequency of defecation, showing promise as novel prokinetic agents with potential applications in gastrointestinal disorders (Sonda et al., 2004).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-15-6-7-18(21-14-15)26-16-8-11-22(12-9-16)19(23)10-13-27(24,25)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDVJJFNQDOBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

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